An In-depth Technical Guide to 2-(4-Iodo-phenoxy)-ethylamine
An In-depth Technical Guide to 2-(4-Iodo-phenoxy)-ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Iodo-phenoxy)-ethylamine is a halogenated aromatic ether and a primary amine belonging to the phenoxyethylamine class of compounds. Its structural similarity to endogenous biogenic amines and thyroid hormones suggests potential applications in medicinal chemistry and drug discovery. The presence of an iodine atom on the phenyl ring offers a site for further chemical modification and potential interaction with biological targets. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthesis protocol, and a discussion of its potential biological relevance based on analogous structures.
Chemical Properties
General and Computed Properties
| Property | Value | Source |
| IUPAC Name | 2-(4-iodophenoxy)ethanamine | |
| CAS Number | 151978-97-1 | [1] |
| Molecular Formula | C₈H₁₀INO | [1] |
| Molecular Weight | 263.08 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC=C1OCCN)I | |
| InChI Key | CMRQIELSCFJHBQ-UHFFFAOYSA-N | |
| XLogP3 | 1.6 | [2] |
| Topological Polar Surface Area | 35.2 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
Physical and Safety Properties
Experimental physical properties such as melting point, boiling point, and specific solubility data are not well-documented in publicly accessible literature. The compound is classified with the following hazard statements, indicating it should be handled with appropriate laboratory precautions.
| Property | Value |
| Physical State | Solid (presumed) |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2-(4-Iodo-phenoxy)-ethylamine is not available in the cited literature. However, a general and plausible synthesis can be proposed based on established methods for analogous phenoxyethylamine derivatives. The following protocol describes a two-step process starting from 4-iodophenol.
Proposed Synthesis of 2-(4-Iodo-phenoxy)-ethylamine
Step 1: Synthesis of 2-(4-Iodophenoxy)acetonitrile from 4-Iodophenol
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Reaction Setup: To a solution of 4-iodophenol (1.0 eq.) in a suitable polar aprotic solvent such as acetone or acetonitrile, add potassium carbonate (K₂CO₃, 1.5 eq.).
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Addition of Reagent: To the stirred suspension, add chloroacetonitrile (ClCH₂CN, 1.2 eq.) dropwise at room temperature.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 2-(4-iodophenoxy)acetonitrile. Purify the product by column chromatography on silica gel.
Step 2: Reduction of 2-(4-Iodophenoxy)acetonitrile to 2-(4-Iodo-phenoxy)-ethylamine
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Reaction Setup: Dissolve the 2-(4-iodophenoxy)acetonitrile (1.0 eq.) from the previous step in a dry aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
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Reduction: Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq.), portion-wise to the solution at 0 °C.
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Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
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Quenching and Work-up: Cautiously quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. Filter the resulting precipitate and wash thoroughly with the reaction solvent.
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Purification: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude 2-(4-Iodo-phenoxy)-ethylamine. Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of 2-(4-Iodo-phenoxy)-ethylamine is currently lacking in the scientific literature. However, its structural similarity to thyroid hormones (T3 and T4), which feature an iodinated phenoxy moiety, suggests that it could potentially interact with thyroid hormone receptors (TRs). Thyroid hormones are crucial regulators of metabolism, growth, and development, and their actions are mediated by nuclear thyroid hormone receptors, TRα and TRβ.
The binding of thyroid hormones to TRs leads to a conformational change in the receptor, dissociation of corepressors, and recruitment of coactivators. This receptor-coactivator complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes.
Given the structural features of 2-(4-Iodo-phenoxy)-ethylamine, it is hypothesized that it might act as a ligand for thyroid hormone receptors, potentially as an agonist or an antagonist. Further investigation through in-vitro binding assays and functional assays would be necessary to validate this hypothesis.
Conclusion
2-(4-Iodo-phenoxy)-ethylamine represents an interesting chemical entity with potential for further exploration in the field of medicinal chemistry. While comprehensive experimental data is scarce, this guide provides the foundational chemical information, a proposed synthetic route, and a rationale for investigating its potential interaction with thyroid hormone receptors. Further research is warranted to fully characterize its physicochemical properties, validate the proposed synthesis, and elucidate its biological activity. Such studies will be crucial in determining the potential of this compound as a research tool or a lead for drug development.
